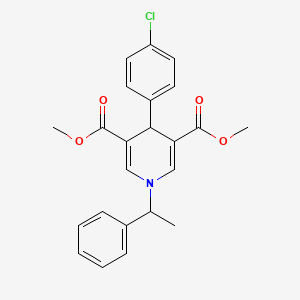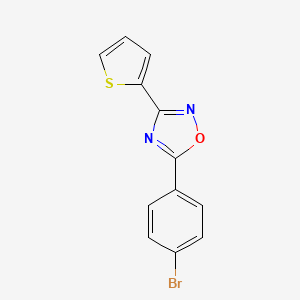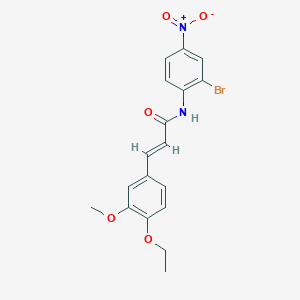![molecular formula C15H19FN4O3 B5320040 N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5320040.png)
N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide, commonly known as FPGN22, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPGN22 belongs to the class of piperazine derivatives and is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). The inhibition of DPP-IV has been shown to have beneficial effects in the treatment of various diseases, such as type 2 diabetes, obesity, and cancer.
作用机制
FPGN22 exerts its pharmacological effects by inhibiting the enzyme N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide. This compound is a peptidase that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of this compound results in increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion, reduce glucagon secretion, and promote satiety. This mechanism of action makes FPGN22 a promising candidate for the treatment of type 2 diabetes and obesity.
Biochemical and Physiological Effects
FPGN22 has been shown to have a number of biochemical and physiological effects. In animal models of type 2 diabetes, FPGN22 has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce fasting blood glucose levels. In obese mice, FPGN22 has been shown to reduce body weight gain, adiposity, and hepatic steatosis. FPGN22 has also been shown to have anticancer properties, inhibiting the proliferation of cancer cells and inducing apoptosis.
实验室实验的优点和局限性
One of the advantages of FPGN22 is its specificity for N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide, which makes it a useful tool for studying the role of this compound in various physiological processes. However, one limitation of FPGN22 is its relatively low potency compared to other this compound inhibitors. This may limit its usefulness in certain experimental settings.
未来方向
There are several potential future directions for research on FPGN22. One area of interest is the development of more potent analogs of FPGN22 that could be used for therapeutic applications. Another area of interest is the investigation of the anticancer properties of FPGN22 and its analogs. Finally, further research is needed to fully elucidate the mechanisms underlying the beneficial effects of FPGN22 in type 2 diabetes and obesity.
合成方法
The synthesis of FPGN22 involves a multistep process that begins with the reaction of 3-fluorobenzylamine with ethyl 2-oxoacetate to form ethyl 2-(3-fluorobenzyl)-2-oxoacetate. This intermediate is then reacted with piperazine to form N-(3-fluorobenzyl)-2,2-dimethyl-4-oxo-1,3-piperazine-dicarboxamide. The final step involves the reaction of this intermediate with glycine methyl ester to form FPGN22.
科学研究应用
FPGN22 has been extensively studied for its potential therapeutic applications. The inhibition of N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide by FPGN22 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In addition, FPGN22 has been shown to reduce body weight gain and adiposity in obese mice. FPGN22 has also been investigated for its potential anticancer properties. Studies have shown that FPGN22 inhibits the proliferation of cancer cells and induces apoptosis.
属性
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O3/c16-11-3-1-2-10(6-11)9-20-5-4-18-15(23)12(20)7-14(22)19-8-13(17)21/h1-3,6,12H,4-5,7-9H2,(H2,17,21)(H,18,23)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSWVOZKHNKBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCC(=O)N)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[3-(hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B5319970.png)
![3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5319971.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexyl-2-furamide](/img/structure/B5319972.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5319986.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(1H-imidazol-4-ylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5319990.png)
![N-(4-chlorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5319994.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5320000.png)
![4-[(2-ethylbutanoyl)amino]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B5320008.png)
![1-[3-(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-3-oxopropyl]azepan-2-one](/img/structure/B5320018.png)
![ethyl 4-{[1-[3-(diethylamino)propyl]-2-(2-furyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5320033.png)
![5-{3-methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5320049.png)